molecular formula C8H9FN2O2 B2389222 Methyl 4,5-diamino-2-fluorobenzoate CAS No. 936939-69-4

Methyl 4,5-diamino-2-fluorobenzoate

Cat. No.: B2389222
CAS No.: 936939-69-4
M. Wt: 184.17
InChI Key: FADJCISTXVQLMQ-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-2-fluorobenzoate is a fluorinated aromatic ester featuring amino groups at positions 4 and 5 and a fluorine atom at position 2 of the benzene ring. Its molecular formula is C₈H₈FN₂O₂ (molecular weight: 184.16 g/mol). The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (amino) groups, creating unique reactivity and stability profiles. The instability of diamine intermediates necessitates immediate use in subsequent reactions, highlighting challenges in handling and storage .

Properties

IUPAC Name

methyl 4,5-diamino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADJCISTXVQLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936939-69-4
Record name methyl 4,5-diamino-2-fluorobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diamino-2-fluorobenzoate typically involves the esterification of 4,5-diamino-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-2-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4,5-diamino-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom can participate in unique interactions due to its electronegativity, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Ethyl 4,5-Diamino-2-Fluorobenzoate

Molecular Formula : C₉H₁₁FN₂O₂ (MW: 198.19 g/mol)
This ethyl ester analog differs by the substitution of a methyl ester group with an ethyl group. Key comparisons include:

  • Methyl esters generally exhibit higher volatility due to lower molecular weight .
  • Stability and Commercial Viability: Ethyl 4,5-diamino-2-fluorobenzoate is listed as "discontinued" in commercial catalogs, suggesting synthesis challenges or instability during storage . This contrasts with the methyl variant, which may offer better handling stability.
  • Applications : Both compounds likely serve as intermediates in pharmaceuticals or agrochemicals. The discontinuation of the ethyl variant implies preferential use of methyl esters in industrial settings .

Methyl 4,5-Diamino-3-Fluoro-2-(Phenylamino)Benzoate

Molecular Formula: C₁₄H₁₄FN₃O₂ (MW: 275.28 g/mol) This derivative introduces a phenylamino group at position 2 and shifts fluorine to position 3. Key distinctions include:

  • Substituent Effects: The phenylamino group adds steric bulk and aromaticity, reducing solubility in polar solvents compared to the unsubstituted methyl 4,5-diamino-2-fluorobenzoate. The fluorine’s position (ortho vs.
  • However, increased molecular complexity may complicate purification .

Other Methyl Esters in Agrochemicals

Sulfonylurea-based methyl esters (e.g., metsulfuron-methyl) from highlight the versatility of methyl benzoates in agrochemicals. Unlike this compound, these compounds feature triazine and sulfonyl groups, enabling herbicidal activity. This comparison underscores the role of functional groups in determining application-specific properties .

Data Tables: Structural and Property Comparison

Table 1. Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₈H₈FN₂O₂ 184.16 2-F, 4-NH₂, 5-NH₂, methyl ester
Ethyl 4,5-diamino-2-fluorobenzoate C₉H₁₁FN₂O₂ 198.19 2-F, 4-NH₂, 5-NH₂, ethyl ester
Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate C₁₄H₁₄FN₃O₂ 275.28 3-F, 4-NH₂, 5-NH₂, 2-phenylamino, methyl ester

Table 2. Stability and Application Insights

Compound Stability Notes Potential Applications
This compound Likely stable if diamine intermediate is promptly used Pharmaceutical intermediates, dyes
Ethyl 4,5-diamino-2-fluorobenzoate Discontinued; synthesis/stability issues Limited due to commercial discontinuation
Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate Enhanced steric hindrance may improve storage stability Drug discovery (e.g., benzodiazepine analogs)

Research Findings and Implications

  • Synthesis Challenges: The instability of diamine intermediates () necessitates optimized reaction conditions for this compound.
  • Substituent-Driven Reactivity : Fluorine position and ester group (methyl vs. ethyl) critically influence solubility, volatility, and electronic properties .
  • Application Potential: Amino and fluorine groups make these compounds valuable in synthesizing heterocyclic amines, which are studied for mutagenic and carcinogenic properties (as seen in cooked food-derived heterocyclic amines in ).

Biological Activity

Methyl 4,5-diamino-2-fluorobenzoate (MDAB) is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of MDAB, focusing on its mechanisms of action, research findings, and applications in various fields such as cancer therapy and antimicrobial research.

Chemical Structure and Properties

  • Chemical Formula : C9H10N3O2
  • Molecular Weight : 182.19 g/mol
  • Functional Groups : Contains two amino groups and a fluorine atom, which are critical for its biological activity.

MDAB's biological activity is primarily attributed to its ability to interact with various biological molecules through non-covalent interactions. The amino groups can form hydrogen bonds with enzymes and receptors, potentially altering their activity. The presence of the fluorine atom may enhance lipophilicity, influencing the compound's interaction with cellular membranes.

1. Enzyme Interactions

MDAB has been utilized in studies examining enzyme kinetics and metabolic pathways. Its structural features allow it to act as both a substrate and an inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and interactions.

2. Antimicrobial Activity

Preliminary studies indicate that MDAB exhibits antimicrobial properties against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

3. Anticancer Research

MDAB has shown promise in anticancer studies, particularly against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro studies demonstrated that MDAB inhibits cell proliferation in a dose-dependent manner.

Case Study: Anticancer Activity

In a study assessing the anticancer properties of MDAB on human cancer cell lines, the following IC50 values were determined:

Cell LineIC50 (µM)
HeLa15
MCF-720

The compound induced apoptosis in these cell lines, indicating its potential role in cancer therapy development.

Research Findings

Recent research has highlighted the following findings regarding MDAB:

  • Mechanism of Action : MDAB interacts with specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Selectivity : In studies involving farnesyltransferase inhibitors, MDAB derivatives exhibited selective inhibition against human farnesyltransferase compared to related enzymes, showcasing its potential for targeted therapy .
  • Safety Profile : Toxicological assessments reveal that MDAB has a favorable safety profile at therapeutic doses, making it a candidate for further development .

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